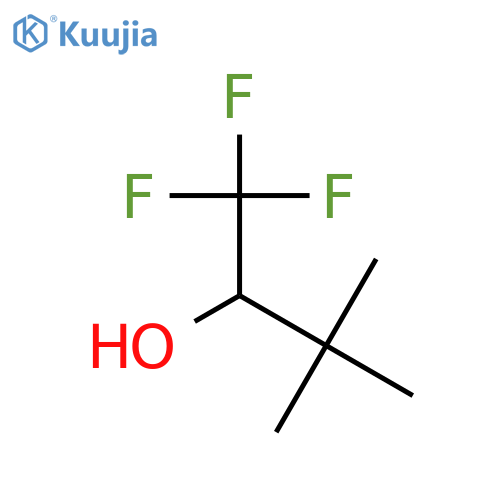Cas no 359-60-4 (1,1,1-trifluoro-3,3-dimethylbutan-2-ol)

359-60-4 structure
商品名:1,1,1-trifluoro-3,3-dimethylbutan-2-ol
1,1,1-trifluoro-3,3-dimethylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Butanol, 1,1,1-trifluoro-3,3-dimethyl-
- 1,1,1-trifluoro-3,3-dimethylbutan-2-ol
- SCHEMBL440846
- DTXSID30446331
- AKOS010909455
- 1,1,1-Trifluoro-3,3-dimethyl-2-butanol
- 359-60-4
- WNVPWDLBCRTOGW-UHFFFAOYSA-N
- Z838950706
- PYXMPRBWSWRDFK-UHFFFAOYSA-N
- AS-48008
- CS-0308338
- F17527
- EN300-116126
- MFCD00462513
-
- インチ: InChI=1S/C6H11F3O/c1-5(2,3)4(10)6(7,8)9/h4,10H,1-3H3
- InChIKey: WNVPWDLBCRTOGW-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C(C(F)(F)F)O
計算された属性
- せいみつぶんしりょう: 156.07619946g/mol
- どういたいしつりょう: 156.07619946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 20.2Ų
1,1,1-trifluoro-3,3-dimethylbutan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-116126-10.0g |
1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
359-60-4 | 95% | 10.0g |
$5945.0 | 2023-07-04 | |
| Enamine | EN300-116126-0.5g |
1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
359-60-4 | 95% | 0.5g |
$572.0 | 2023-07-04 | |
| 1PlusChem | 1P01A2MF-1g |
1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
359-60-4 | 95% | 1g |
$970.00 | 2024-05-04 | |
| 1PlusChem | 1P01A2MF-500mg |
1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
359-60-4 | 95% | 500mg |
$769.00 | 2024-05-04 | |
| Aaron | AR01A2UR-1g |
1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
359-60-4 | 95% | 1g |
$1035.00 | 2025-02-14 | |
| Aaron | AR01A2UR-50mg |
1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
359-60-4 | 95% | 50mg |
$261.00 | 2025-03-10 | |
| Aaron | AR01A2UR-100mg |
1,1,1-trifluoro-3,3-dimethylbutan-2-ol |
359-60-4 | 95% | 100mg |
$375.00 | 2025-03-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379008-500mg |
1,1,1-Trifluoro-3,3-dimethyl-2-butanol |
359-60-4 | 95% | 500mg |
¥13384.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379008-50mg |
1,1,1-Trifluoro-3,3-dimethyl-2-butanol |
359-60-4 | 95% | 50mg |
¥4303.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379008-100mg |
1,1,1-Trifluoro-3,3-dimethyl-2-butanol |
359-60-4 | 95% | 100mg |
¥5943.00 | 2024-05-16 |
1,1,1-trifluoro-3,3-dimethylbutan-2-ol 関連文献
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
359-60-4 (1,1,1-trifluoro-3,3-dimethylbutan-2-ol) 関連製品
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:359-60-4)1,1,1-trifluoro-3,3-dimethylbutan-2-ol

清らかである:99%
はかる:1g
価格 ($):653